(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic organic compounds, which are significant in various chemical and biological processes. This compound is characterized by the presence of an acetyl group, a methyl group, and a methanesulfonic acid group attached to the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with acetyl chloride in the presence of a base such as pyridine to form 1-acetyl-1-methylpyrrole. This intermediate is then reacted with methanesulfonic acid under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-acetylpyrrole: Similar in structure but lacks the methanesulfonic acid group.
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: Contains a cyano group instead of an acetyl group.
2-Acetyl-1-methylpyrrole: Similar structure but without the methanesulfonic acid group.
Uniqueness
(5-Acetyl-1-methyl-1H-pyrrol-2-yl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
794471-71-9 |
---|---|
Molekularformel |
C8H11NO4S |
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
(5-acetyl-1-methylpyrrol-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-6(10)8-4-3-7(9(8)2)5-14(11,12)13/h3-4H,5H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
KWFNPUIEJWYFJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(N1C)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.